molecular formula C25H21NO5 B11568979 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11568979
M. Wt: 415.4 g/mol
InChI Key: AMOHKWGMQKJSLB-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a benzofuran ring, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.

    Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic substitution reaction using 2-methoxyphenol and a suitable leaving group, such as a halide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between the intermediate product and an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or sulfonates as leaving groups, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases or proteases. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its benzofuran ring and methoxyphenoxy group contribute to its versatility as a synthetic intermediate and its potential as a therapeutic agent.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C25H21NO5/c1-16-11-13-17(14-12-16)24(28)25-23(18-7-3-4-8-19(18)31-25)26-22(27)15-30-21-10-6-5-9-20(21)29-2/h3-14H,15H2,1-2H3,(H,26,27)

InChI Key

AMOHKWGMQKJSLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC

Origin of Product

United States

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